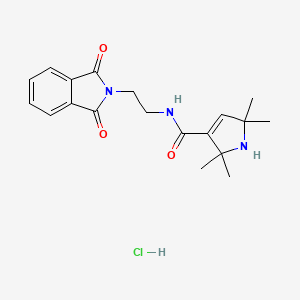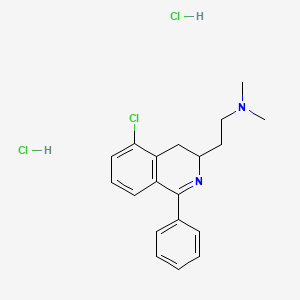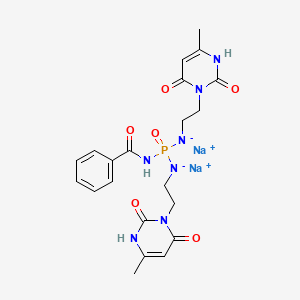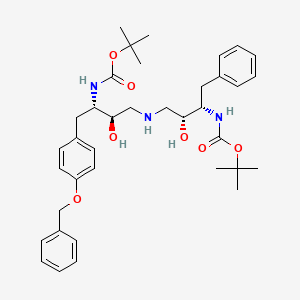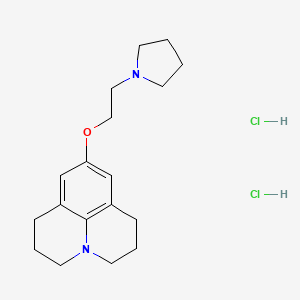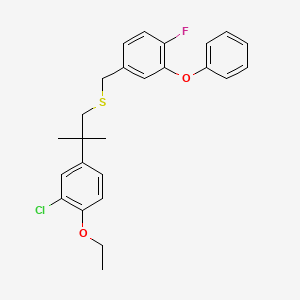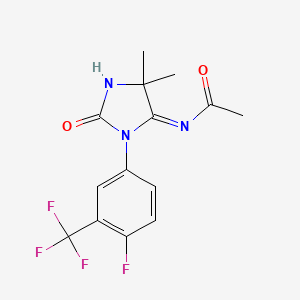
Di(octyl) diethanolamine phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(octyl) diethanolamine phosphate is an organic compound that belongs to the class of phosphoric acid esters. It is formed by the esterification of diethanolamine with octyl groups and phosphoric acid. This compound is known for its surfactant properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(octyl) diethanolamine phosphate typically involves the reaction of diethanolamine with octyl alcohol in the presence of phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows: [ \text{Diethanolamine} + \text{Octyl Alcohol} + \text{Phosphoric Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The reaction mixture is then heated to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure compound.
化学反应分析
Types of Reactions
Di(octyl) diethanolamine phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce corresponding alcohols or amines.
科学研究应用
Di(octyl) diethanolamine phosphate has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
作用机制
The mechanism of action of Di(octyl) diethanolamine phosphate involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes and in enhancing the solubility of hydrophobic compounds.
相似化合物的比较
Similar Compounds
Diethanolamine: A related compound with similar surfactant properties but without the octyl groups.
Triethanolamine: Another related compound with three ethanolamine groups, used in similar applications.
Diethylhydroxylamine: A compound with similar chemical structure but different functional groups.
Uniqueness
Di(octyl) diethanolamine phosphate is unique due to the presence of octyl groups, which enhance its hydrophobic properties and make it more effective as a surfactant compared to its simpler counterparts like diethanolamine and triethanolamine.
属性
CAS 编号 |
59707-21-0 |
|---|---|
分子式 |
C20H46NO6P |
分子量 |
427.6 g/mol |
IUPAC 名称 |
dioctyl hydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H35O4P.C4H11NO2/c1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;6-3-1-5-2-4-7/h3-16H2,1-2H3,(H,17,18);5-7H,1-4H2 |
InChI 键 |
XLSRZXPMHKCBMU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOP(=O)(O)OCCCCCCCC.C(CO)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


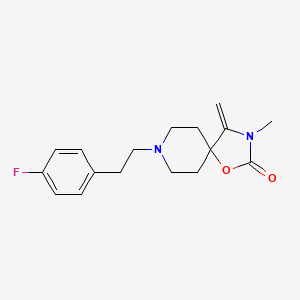

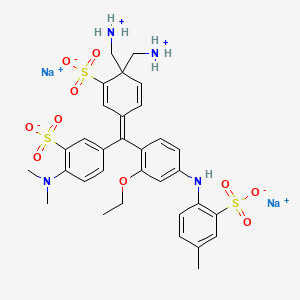
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-heptylcarbamic acid](/img/structure/B12752189.png)
